N-(cyanomethyl)-3-methoxybenzamide

Description

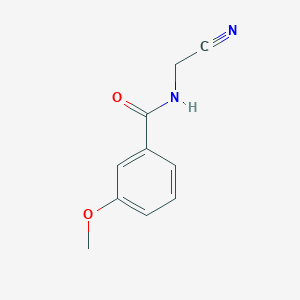

N-(cyanomethyl)-3-methoxybenzamide (CAS: 40699-31-8) is a benzamide derivative featuring a methoxy substituent at the 3-position of the benzene ring and a cyanomethyl group attached to the amide nitrogen. This compound is synthesized through condensation reactions involving 3-methoxybenzoic acid or its derivatives with cyanomethylamine. It is characterized by a purity of ≥95% and is commercially available for research purposes . The structural presence of the methoxy group contributes to its electron-donating properties, while the cyanomethyl moiety may enhance metabolic stability in biological systems.

Properties

IUPAC Name |

N-(cyanomethyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-9-4-2-3-8(7-9)10(13)12-6-5-11/h2-4,7H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFHYHKBRSCYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(cyanomethyl)-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a cyanomethyl group attached to a 3-methoxybenzamide core. The structural formula can be represented as follows:

This compound's unique functional groups contribute to its reactivity and interactions with biological targets.

The mechanism of action of this compound is hypothesized to involve interactions with specific enzymes or receptors. The cyanomethyl group may facilitate binding to active sites, while the methoxy group can enhance the compound's lipophilicity, potentially improving cell membrane penetration and bioavailability.

Antiproliferative Activity

Research has shown that derivatives of benzamides, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have indicated that related compounds demonstrate IC50 values in the low micromolar range against different cancer types .

Table 1: Antiproliferative Activity of Benzamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 1.2 |

| This compound | HCT116 (Colon) | 3.7 |

| This compound | HEK 293 (Kidney) | 5.3 |

These results suggest that the compound may serve as a lead structure for developing anticancer agents.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Case Studies

- Study on Trypanosoma brucei : In a phenotypic screening study for antiparasitic activity, benzamide derivatives were identified as having significant effects against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Compounds similar to this compound showed promising results with low EC50 values, highlighting their potential as therapeutic agents .

- Inhibition of Cell Division : A study on the effects of 3-Methoxybenzamide indicated that it inhibited cell division in Bacillus subtilis, leading to filamentation and eventual lysis. This suggests that compounds with similar structures could target bacterial division processes effectively .

Scientific Research Applications

Medicinal Chemistry

N-(cyanomethyl)-3-methoxybenzamide exhibits significant potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the design of new pharmaceuticals.

- Antiparasitic Activity : Similar compounds have shown efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Research indicates that derivatives of benzamides can be optimized for enhanced activity and selectivity against parasitic infections, suggesting that this compound could be explored in this context .

- Mechanism of Action : The cyanomethyl group may facilitate interactions with enzyme active sites, while the methoxy group can influence the compound's binding affinity. This dual functionality is crucial for developing inhibitors or modulators targeting specific enzymes or receptors.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable the construction of various derivatives that can be utilized in different chemical reactions.

- Synthesis of Complex Molecules : The compound can be employed in reactions aimed at creating advanced materials or pharmaceuticals. For instance, its reactivity allows it to participate in coupling reactions that form amide bonds, which are foundational in drug synthesis.

Agricultural Applications

Emerging research suggests that this compound may have applications in agriculture, particularly as a pesticide.

- Insecticidal Activity : Compounds with similar structures have demonstrated improved insecticidal properties at lower doses compared to conventional pesticides. The introduction of the cyanomethyl group has been linked to enhanced binding interactions with insect receptors, indicating potential for developing effective agricultural chemicals .

Case Studies and Research Findings

Several studies highlight the importance of this compound and its derivatives:

Chemical Reactions Analysis

Oxidation of the Methoxy Group

The methoxy (-OCH₃) group undergoes oxidation under controlled conditions. Common reagents and outcomes include:

| Reagent/Conditions | Product | Reference |

|---|---|---|

| KMnO₄ (acidic conditions) | 3-Hydroxybenzamide derivative | |

| CrO₃ (in H₂SO₄) | 3-Carboxybenzamide derivative |

Mechanistic Insight :

The methoxy group is oxidized to a hydroxyl group or carboxylic acid depending on the strength of the oxidizing agent. For example, KMnO₄ in acidic media cleaves the methoxy group to a hydroxyl group, while CrO₃ promotes further oxidation to a carboxylic acid .

Reduction of the Cyanomethyl Group

The cyanomethyl (-CH₂CN) moiety is susceptible to reduction, yielding amine derivatives:

| Reagent/Conditions | Product | Reference |

|---|---|---|

| LiAlH₄ (dry ether, 0–5°C) | N-(aminomethyl)-3-methoxybenzamide | |

| H₂/Pd-C (catalytic hydrogenation) | N-(aminomethyl)-3-methoxybenzamide |

Key Observation :

Lithium aluminum hydride (LiAlH₄) selectively reduces the nitrile to a primary amine without affecting the amide or methoxy groups.

Amide Hydrolysis

The benzamide group hydrolyzes under acidic or basic conditions:

| Conditions | Product | Reference |

|---|---|---|

| 6M HCl (reflux, 4–6 hrs) | 3-Methoxybenzoic acid + amine | |

| NaOH (10%, 100°C, 2 hrs) | 3-Methoxybenzoate salt + ammonia |

Application :

This reaction is critical for synthesizing 3-methoxybenzoic acid, a precursor in pharmaceutical intermediates .

Nitrile Hydrolysis

The cyanomethyl group hydrolyzes to carboxylic acids or amides:

| Conditions | Product | Reference |

|---|---|---|

| H₂O/H₂SO₄ (reflux, 8 hrs) | N-(carboxymethyl)-3-methoxybenzamide | |

| NaOH/H₂O₂ (80°C, 3 hrs) | N-(carbamoylmethyl)-3-methoxybenzamide |

Selectivity :

Acidic conditions favor carboxylic acid formation, while alkaline conditions with peroxide yield amides.

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution:

| Reagent/Conditions | Product | Reference |

|---|---|---|

| HNO₃/H₂SO₄ (0–5°C) | 5-Nitro-N-(cyanomethyl)-3-methoxybenzamide | |

| SO₃/H₂SO₄ (25°C, 2 hrs) | 5-Sulfo-N-(cyanomethyl)-3-methoxybenzamide |

Regioselectivity :

Substitution occurs para to the methoxy group due to its strong electron-donating effect .

Nucleophilic Substitution at the Nitrile Group

The nitrile group participates in nucleophilic additions:

| Reagent/Conditions | Product | Reference |

|---|---|---|

| Grignard reagent (RMgX, THF) | N-(alkylmethyl)-3-methoxybenzamide | |

| NH₃ (ethanol, 60°C) | N-(carbamimidoylmethyl)-3-methoxybenzamide |

Utility :

Reactions with Grignard reagents expand the compound’s utility in synthesizing branched amines.

Critical Analysis

-

The methoxy group governs regioselectivity in aromatic substitutions, while the cyanomethyl group offers versatility in reduction and nucleophilic addition.

-

Industrial applications prioritize catalytic hydrogenation (H₂/Pd-C) for scalability and LiAlH₄ for lab-scale reductions .

-

Hydrolysis pathways are pH-dependent, enabling selective synthesis of acids or amides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(cyanomethyl)-3-methoxybenzamide with structurally related benzamide derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Structural Variations and Physicochemical Properties

- Substituent Effects: The cyanomethyl group in this compound enhances metabolic resistance compared to analogs like 3-methoxy-N-[(5-methyloxazol-3-yl)carbamoyl]benzamide, which contains a polar carbamoyl group (logP = 2.37–2.55 vs. 4.68 in bromo-benzothiazolyl analog) . Hydrogen Bonding: The methoxy group in all analogs contributes to hydrogen bonding capacity, critical for receptor interactions (e.g., dopamine D4 receptor binding in ).

Pharmacological and Functional Differences

- Dopamine Receptor Targeting: The piperazinyl-ethyl-cyanopyridinyl derivative () demonstrates nanomolar affinity for dopamine D4 receptors, unlike this compound, which lacks a piperazine moiety essential for receptor selectivity.

- CNS Penetration : Compounds with moderate logP (2.5–3.5) and low molecular weight (<400 Da), such as the piperazinyl analog, show optimal brain penetration, whereas bromo-benzothiazolyl derivatives may face bioavailability challenges due to high molecular weight (>360 Da) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.